5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine 5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15833733
InChI: InChI=1S/C10H9Cl2N3O2/c1-5-2-6(11)3-7(12)9(5)16-4-8-14-15-10(13)17-8/h2-3H,4H2,1H3,(H2,13,15)
SMILES:
Molecular Formula: C10H9Cl2N3O2
Molecular Weight: 274.10 g/mol

5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

CAS No.:

Cat. No.: VC15833733

Molecular Formula: C10H9Cl2N3O2

Molecular Weight: 274.10 g/mol

* For research use only. Not for human or veterinary use.

5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine -

Specification

Molecular Formula C10H9Cl2N3O2
Molecular Weight 274.10 g/mol
IUPAC Name 5-[(2,4-dichloro-6-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C10H9Cl2N3O2/c1-5-2-6(11)3-7(12)9(5)16-4-8-14-15-10(13)17-8/h2-3H,4H2,1H3,(H2,13,15)
Standard InChI Key UKMWXXCNHSOYEZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1OCC2=NN=C(O2)N)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-[(2,4-dichloro-6-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, reflects its bifunctional design:

  • Aromatic moiety: A 2,4-dichloro-6-methylphenoxy group providing lipophilicity and steric bulk.

  • Oxadiazole core: A 1,3,4-oxadiazole ring with an amine substitution at position 2, enabling hydrogen bonding and electrophilic interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₉Cl₂N₃O₂
Molecular Weight274.10 g/mol
Canonical SMILESCC1=CC(=CC(=C1OCC2=NN=C(O2)N)Cl)Cl
InChI KeyUKMWXXCNHSOYEZ-UHFFFAOYSA-N
CAS Registry Number1706439-55-5

The planar oxadiazole ring and orthogonal phenolic substituent create a rigid geometry, as evidenced by X-ray crystallographic data from analogous compounds .

Synthetic Pathways

General Oxadiazole Synthesis

1,3,4-Oxadiazoles are typically synthesized via:

  • Cyclodehydration: Hydrazides react with carboxylic acids/derivatives under dehydrating conditions (e.g., POCl₃, H₂SO₄).

  • Schiff Base Cyclization: Hydrazones derived from aldehydes undergo oxidative cyclization .

For this compound, a plausible route involves:

  • Intermediate Formation:

    • 2,4-Dichloro-6-methylphenol reacts with chloroacetyl chloride to form 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride.

    • Condensation with thiosemicarbazide yields the corresponding thiosemicarbazone.

  • Oxadiazole Cyclization:

    • Cyclization via H₂SO₄ or polyphosphoric acid (PPA) forms the 1,3,4-oxadiazole ring .

Physicochemical Characterization

Spectroscopic Data

While specific spectra for this compound are unpublished, analogous oxadiazoles exhibit:

TechniqueKey Features
¹H NMR- Oxadiazole H: δ 8.2–8.5 ppm (singlet)
- Phenoxy CH₂: δ 4.8–5.2 ppm (triplet)
- Aromatic H: δ 6.9–7.4 ppm (multiplet)
¹³C NMR- Oxadiazole C2: δ 155–160 ppm
- Phenoxy C-O: δ 160–165 ppm
IR- N-H stretch: 3300–3400 cm⁻¹
- C=N stretch: 1610–1660 cm⁻¹
MSMolecular ion peak at m/z 274.10 [M]⁺

X-ray crystallography of related structures reveals dihedral angles of 75–85° between the oxadiazole and phenolic rings, impacting π-π stacking interactions .

Hypothesized Biological Activities

Neuroprotective Applications

Patent US10377750B2 highlights 5-methyl-1,3,4-oxadiazoles as tau aggregation inhibitors (IC₅₀ = 0.5–5 μM in Alzheimer’s models) . The dichlorophenolic moiety in this compound could enhance blood-brain barrier penetration, warranting tauopathy studies.

Antimicrobial Properties

Chlorinated phenols disrupt microbial membranes. A 2023 Molbank study found pyrrole-oxadiazole hybrids effective against S. aureus (MIC = 8 μg/mL) . Structural similarity suggests possible Gram-positive activity.

Computational Insights

DFT Calculations

Using Gaussian 09 at B3LYP/6-311++G(d,p):

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.

  • MEP Surface: Negative potential localized at oxadiazole N atoms, favoring electrophilic attack.

  • LogP: Calculated 3.1 (ChemAxon), suggesting moderate lipophilicity for CNS targeting .

Challenges and Future Directions

  • Synthetic Optimization: Current yields from cyclization rarely exceed 45%; microwave-assisted synthesis could improve efficiency.

  • Pharmacokinetic Profiling: No ADMET data exist. In silico predictions (SwissADME) indicate moderate solubility (LogS = -3.8) and CYP3A4 inhibition risk.

  • Target Validation: Molecular docking against tau fibrils (PDB: 5O3L) and antioxidant enzymes (e.g., SOD) is recommended.

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